molecular formula C17H27ClN2O B12080356 (R)-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride

(R)-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride

Cat. No.: B12080356
M. Wt: 310.9 g/mol
InChI Key: WWLPPONEBUQIMX-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride is a compound that features a piperidine ring, which is a six-membered heterocyclic amine. Piperidine derivatives are widely used in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol. This process is catalyzed by dual-functional ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of chiral catalysts. These methods are designed to be scalable and efficient, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-tert-butyl-N-methyl-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Properties

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

4-tert-butyl-N-methyl-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-17(2,3)14-9-7-13(8-10-14)16(20)19(4)15-6-5-11-18-12-15;/h7-10,15,18H,5-6,11-12H2,1-4H3;1H/t15-;/m1./s1

InChI Key

WWLPPONEBUQIMX-XFULWGLBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)[C@@H]2CCCNC2.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(C)C2CCCNC2.Cl

Origin of Product

United States

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